12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound with significant potential in pharmaceutical applications. It is classified as a thieno[2,3-d]pyrimidine derivative, which are known for their biological activity, particularly in inhibiting interleukin receptor-associated kinases (IRAKs) . The compound's structure features a unique bicyclic framework that contributes to its chemical properties and reactivity.
The synthesis of 12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is . The compound features a complex bicyclic structure characterized by:
The molecular weight of this compound is approximately 224.71 g/mol . The structural representation can be derived from its SMILES notation: ClC1=NC(C)=NC(S2)=C1C3=C2CCC3
, which provides insight into its connectivity and stereochemistry.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions often require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions . Reaction conditions such as solvent choice and temperature are critical for optimizing yields.
The mechanism of action for 12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene primarily involves inhibition of IRAK pathways involved in inflammatory responses . This inhibition can lead to reduced cytokine production and modulation of immune responses.
Studies indicate that compounds within this class can effectively downregulate pro-inflammatory cytokines by interfering with IRAK signaling pathways, making them candidates for therapeutic development in inflammatory diseases .
The physical properties include:
Key chemical properties include:
Relevant data on these properties can be obtained from chemical databases and literature reviews .
12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene has potential applications in:
This compound represents a promising area for future research and development within medicinal chemistry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: